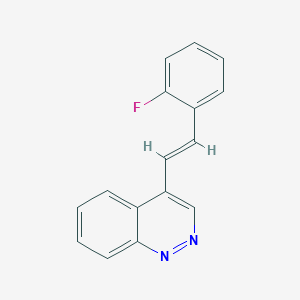
4-(2-Fluorostyryl)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorostyryl)cinnoline is an organic compound belonging to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. The compound this compound is characterized by the presence of a fluorostyryl group attached to the cinnoline core.
Métodos De Preparación
The synthesis of 4-(2-Fluorostyryl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine. The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-(2-Fluorostyryl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the styryl group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorostyryl)cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain cinnoline derivatives have been found to inhibit human neutrophil elastase, a serine protease involved in inflammatory processes. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s binding pocket.
Comparación Con Compuestos Similares
4-(2-Fluorostyryl)cinnoline can be compared with other cinnoline derivatives, such as:
Quinoxalines: These compounds also contain a bicyclic structure with nitrogen atoms but differ in their substitution patterns and biological activities.
Quinazolines: Similar to quinoxalines, quinazolines have a different arrangement of nitrogen atoms and exhibit distinct pharmacological properties.
Phthalazines: These compounds are isomeric with cinnolines and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5387-92-8 |
|---|---|
Fórmula molecular |
C16H11FN2 |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
4-[(E)-2-(2-fluorophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11FN2/c17-15-7-3-1-5-12(15)9-10-13-11-18-19-16-8-4-2-6-14(13)16/h1-11H/b10-9+ |
Clave InChI |
YJVHQZFTKLOCMF-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CN=NC3=CC=CC=C32)F |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CN=NC3=CC=CC=C32)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)
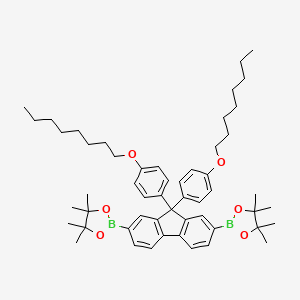
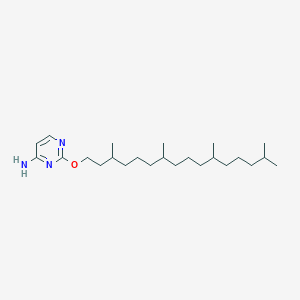
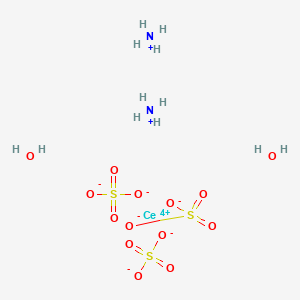
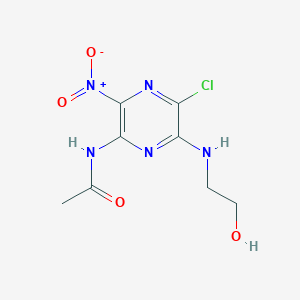
![3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one](/img/structure/B12929222.png)
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)

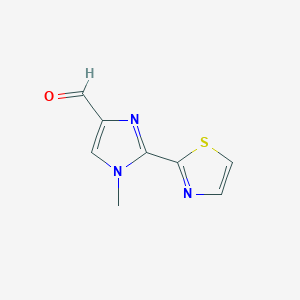
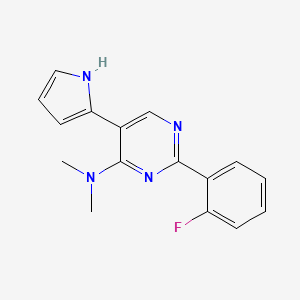

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
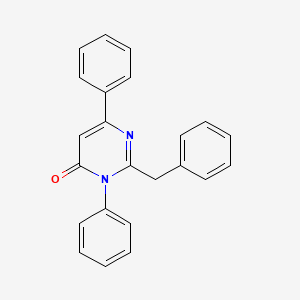
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
